5-chloro-3-iodo-6-methoxy-1H-indazole
Beschreibung
BenchChem offers high-quality 5-chloro-3-iodo-6-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-iodo-6-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H6ClIN2O |
|---|---|
Molekulargewicht |
308.50 g/mol |
IUPAC-Name |
5-chloro-3-iodo-6-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
GWFFJWFVMJUFPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NNC(=C2C=C1Cl)I |
Herkunft des Produkts |
United States |
pharmacokinetic profiling of 5-chloro-3-iodo-6-methoxy-1H-indazole
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-chloro-3-iodo-6-methoxy-1H-indazole
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The compound 5-chloro-3-iodo-6-methoxy-1H-indazole represents a novel investigational molecule with significant therapeutic potential, stemming from its unique substitution pattern which can influence its biological activity and physicochemical properties.[3] However, progression from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This technical guide outlines a comprehensive, field-proven strategy for the preclinical pharmacokinetic characterization of 5-chloro-3-iodo-6-methoxy-1H-indazole. We will detail the rationale behind experimental choices, provide step-by-step protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and propose a framework for a preliminary in vivo rodent PK study. This document is intended for researchers, scientists, and drug development professionals to guide the systematic evaluation of this and similar indazole-based compounds.
Foundational Strategy: From Physicochemical Properties to In Vivo Behavior
A robust pharmacokinetic assessment begins with understanding the fundamental physicochemical properties of the molecule, as these directly govern its behavior in biological systems. Our investigational workflow is designed as a tiered approach, where data from initial, simpler in vitro assays inform the design of more complex and resource-intensive in vivo studies. This ensures a logical, data-driven progression and maximizes the value of each experiment.
Caption: High-level workflow for pharmacokinetic profiling.
Core In Vitro ADME Profiling
The following in vitro assays are critical for building a preliminary profile of 5-chloro-3-iodo-6-methoxy-1H-indazole. They are designed to predict its absorption, distribution, and metabolic fate in a controlled environment.
Absorption: Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). The results directly inform the potential for oral absorption.
Experimental Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >200 Ω·cm² is typically acceptable.
-
Assay Execution:
-
Prepare a dosing solution of 5-chloro-3-iodo-6-methoxy-1H-indazole (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A-to-B Permeability: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B-to-A Permeability: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[4][5]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
| Parameter | High Permeability | Moderate Permeability | Low Permeability |
| Papp (A-B) (x 10⁻⁶ cm/s) | > 5 | 1 - 5 | < 1 |
| Efflux Ratio (ER) | < 2 | > 2 (Indicates P-gp substrate) | - |
| Interpretation | Good oral absorption likely | Moderate absorption, may be limited by efflux | Poor oral absorption likely |
Distribution: Plasma Protein Binding (PPB)
Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target.[6] High plasma protein binding can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is a reliable method that measures the unbound fraction in plasma.
Experimental Protocol:
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which has a sample chamber and a buffer chamber separated by a semipermeable membrane.
-
Sample Addition: Add plasma (human and rat) spiked with 5-chloro-3-iodo-6-methoxy-1H-indazole (e.g., 1 µM) to the sample chambers. Add an equal volume of phosphate buffer to the buffer chambers.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both sets of samples by LC-MS/MS. It is crucial to match the matrix by adding blank plasma to the buffer samples and buffer to the plasma samples post-dialysis to negate matrix effects during analysis.
-
Calculation:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
% Bound = (1 - fu) * 100.
-
| % Bound | Interpretation |
| < 90% | Low to moderate binding; large unbound fraction available. |
| 90% - 99% | High binding; potential for drug-drug interactions if co-administered with other highly bound drugs. |
| > 99% | Very high binding; may limit tissue distribution and efficacy. Clearance is likely to be low. |
Metabolism: Liver Microsomal Stability & Metabolite Identification
Causality: The liver is the primary site of drug metabolism. Incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), provides a robust estimate of its intrinsic metabolic stability and predicts its hepatic clearance rate.
Experimental Protocol (Stability):
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human and rat), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding 5-chloro-3-iodo-6-methoxy-1H-indazole (final concentration typically 1 µM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.
-
Quantification: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Metabolite Identification: For metabolite identification, a similar incubation is performed but with a higher concentration of the compound (e.g., 10-20 µM) and for a longer duration (e.g., 60-120 minutes). The resulting samples are analyzed by high-resolution LC-MS/MS. The mass spectrometer is programmed to detect potential metabolic transformations.
Caption: Hypothetical metabolic pathways for the title compound.
Preliminary In Vivo Pharmacokinetic Study
Causality: While in vitro data is predictive, an in vivo study is essential to understand how the compound behaves in a complete biological system, integrating absorption, distribution, metabolism, and excretion simultaneously. This initial study in rodents aims to determine key PK parameters and oral bioavailability.
Study Design:
-
Species: Male Sprague-Dawley rats (n=3-4 per group).
-
Group 1: Intravenous (IV) Administration
-
Dose: 1 mg/kg.
-
Vehicle: A solubilizing vehicle (e.g., 10% Solutol HS 15 in saline).
-
Route: Bolus injection via the tail vein.
-
-
Group 2: Oral (PO) Administration
-
Dose: 5 mg/kg.
-
Vehicle: A suspension or solution (e.g., 0.5% methylcellulose in water).
-
Route: Oral gavage.
-
-
Blood Sampling:
-
Collect sparse samples from each animal at specific time points.
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose.
-
Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA), and process to plasma.
-
-
Excreta Collection: House animals in metabolic cages to collect urine and feces, which can be used to assess routes of excretion.[7]
Bioanalysis and Data Interpretation: Plasma samples will be analyzed using a validated LC-MS/MS method. The resulting concentration-time data will be analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC (0-inf) | Area under the concentration-time curve | Represents total drug exposure. |
| t½ | Elimination half-life | Determines dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Oral Bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the oral dose that reaches systemic circulation. |
Conclusion and Strategic Outlook
The comprehensive pharmacokinetic profiling strategy detailed in this guide provides a scientifically rigorous framework for evaluating 5-chloro-3-iodo-6-methoxy-1H-indazole. The data generated from these studies will be pivotal in making critical go/no-go decisions. A favorable profile—characterized by good oral bioavailability, moderate clearance, a manageable half-life, and a low potential for drug-drug interactions—will provide strong justification for advancing this promising molecule into further preclinical development and safety assessment. Conversely, identifying liabilities such as poor permeability, high metabolic instability, or significant CYP inhibition early in the process allows for timely strategic adjustments, including chemical modification to optimize properties or discontinuation of the candidate, thereby saving significant resources.
References
- Title: 5-chloro-3-iodo-1-methyl-1H-indazole Source: Smolecule URL
- Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL
- Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL
- Title: Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology Source: Medwin Publishers URL
-
Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: Royal Society of Chemistry URL: [Link]
- Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Chemical Science and Technology URL
-
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: Royal Society of Chemistry URL: [Link]
-
Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: American Chemical Society URL: [Link]
-
Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: MDPI URL: [Link]
- Title: Excretion Study of 5-[5-(Trifluoromethyl)
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Buy 5-chloro-3-iodo-1-methyl-1H-indazole | 1260853-69-7 [smolecule.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
A Technical Guide to the Safety and Handling of 5-chloro-3-iodo-6-methoxy-1H-indazole
This document provides a detailed technical guide on the potential hazards, safe handling protocols, and emergency procedures for 5-chloro-3-iodo-6-methoxy-1H-indazole. As this compound is primarily for research and development, a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. Therefore, this guide synthesizes data from structurally analogous compounds to provide a robust and cautious framework for its use by researchers, scientists, and drug development professionals. The indazole core, particularly when functionalized with halogens, is a common motif in pharmacologically active molecules, making a thorough understanding of its safety profile critical.[1][2][3]
Compound Profile and Inferred Hazard Classification
5-chloro-3-iodo-6-methoxy-1H-indazole belongs to the class of halogenated N-heterocyclic compounds. Its structure combines an indazole scaffold with chloro, iodo, and methoxy functional groups, each contributing to its reactivity and toxicological profile. The molecular formula is C₈H₆ClIN₂O and its molecular weight is 324.51 g/mol .
Based on data from closely related structures such as 5-chloro-6-methoxy-1H-indazole[4], 5-chloro-1H-indazole[5], 6-iodo-1H-indazole[6], and 5,6-dichloro-3-iodo-1H-indazole[7], a conservative hazard profile can be inferred. The primary hazards are consistently associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Rationale & Authoritative Corroboration |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | This classification is consistently reported for chloro-indazoles, iodo-indazoles, and similar substituted heterocycles.[4][5][6][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Halogenated aromatic compounds frequently exhibit irritant properties upon dermal contact.[4][5][6][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Direct contact of powder or dust with eyes is likely to cause significant irritation.[4][5][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Fine powders of substituted indazoles can be irritating to the respiratory system if inhaled.[4][5][6] |
Proactive Risk Mitigation: Engineering Controls and Personal Protection
A proactive approach to safety is paramount. The potential for this compound to be a respiratory irritant and harmful if ingested necessitates stringent controls to minimize exposure. The causality is clear: the fine particulate nature of the solid compound allows for easy aerosolization, leading to inhalation, while its chemical properties suggest direct contact will cause irritation.
Engineering Controls
The primary engineering control is to handle the compound in a contained environment to prevent the generation and dispersal of dust.
-
Primary Containment: All weighing and manipulations of the solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure. This ensures that any generated dust is immediately exhausted away from the operator's breathing zone.[8][9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy provides a self-validating system of protection, ensuring that if one barrier is compromised, another is in place.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[8][10] This is mandated by the H319 "Causes serious eye irritation" classification.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Double-gloving is recommended during extensive handling. Gloves should be inspected before use and changed immediately if contamination is suspected.[8][9] This is a direct countermeasure to the H315 "Causes skin irritation" hazard.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be necessary if engineering controls are insufficient or during emergency situations.[10]
Standard Operating Procedure: Safe Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.
-
Preparation and Pre-Handling Check:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood.
-
Don all required PPE as specified in Section 2.2.
-
-
Compound Handling and Dispensing:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to gently transfer the desired amount of the solid onto a weigh boat or into a receiving vessel.
-
Avoid any actions that could create dust, such as dropping the material from a height or rapid scraping.
-
Promptly and securely close the main container after dispensing.
-
-
Post-Handling and Decontamination:
-
Carefully clean any residual powder from the spatula and work surface using a solvent-dampened wipe (e.g., 70% ethanol).
-
Dispose of all contaminated consumables (gloves, wipes, weigh boats) in a designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.[8]
-
Emergency Response and First Aid
In the event of an exposure, a rapid and correct response is critical. The following workflow and procedures should be followed.
Exposure Response Workflow
The following diagram outlines the decision-making process for an accidental exposure.
Caption: Emergency response workflow following exposure.
Detailed First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8][10]
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth thoroughly with water. Do not induce vomiting.[8][10]
Storage and Disposal
Proper storage is essential to maintain the compound's integrity and prevent accidental release.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11] Store away from strong oxidizing agents. For long-term stability, storage under an inert gas atmosphere is advisable.[8]
-
Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[8] All waste disposal should be in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[8]
References
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC. (n.d.). National Center for Biotechnology Information.
- chemical label 5-chloro-6-methoxy-1H-indazole. (n.d.). Unknown Source.
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8). TCI Chemicals.
- 5-chloro-3-iodo-1-methyl-1H-indazole - Smolecule. (2023, August 19). Smolecule.
- 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- 5,6-dichloro-3-iodo-1H-indazole — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
- 6-Iodo-1H-indazole - SAFETY DATA SHEET. (2010, August 27). Unknown Source.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022, December 22). Royal Society of Chemistry.
- 5-Chloro-3-iodo-1H-indazole | CAS 351456-45-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. (n.d.). National Institutes of Health.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9). Beilstein Journals.
Sources
- 1. Buy 5-chloro-3-iodo-1-methyl-1H-indazole | 1260853-69-7 [smolecule.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. chemical-label.com [chemical-label.com]
- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
preparation of 5-chloro-3-iodo-6-methoxy-1H-indazole DMSO stock solutions
Application Note: Standardized Preparation of 5-chloro-3-iodo-6-methoxy-1H-indazole DMSO Stock Solutions
Target Audience: Researchers, assay scientists, and compound management professionals in drug discovery.
Introduction & Compound Profiling
5-chloro-3-iodo-6-methoxy-1H-indazole (Molecular Weight: ~308.5 g/mol ) is a halogenated indazole derivative frequently utilized as a specialized building block or core pharmacophore in the development of targeted therapeutics[1]. Due to its hydrophobic multi-ring structure and dense halogen substitutions, this compound exhibits poor aqueous solubility but is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO). Proper handling and solvation of this solid powder into liquid stocks are paramount to ensure reproducibility in high-throughput screening (HTS) and downstream in vitro assays.
The Causality of Experimental Choices: Why Strict DMSO Management is Critical
In professional compound management, the transition from dry powders to DMSO liquid stocks introduces significant risks if not rigorously controlled[2]. As an Application Scientist, it is vital to understand the physicochemical vulnerabilities of DMSO to maintain scientific integrity:
-
Hygroscopicity & Water Ingress: DMSO is aggressively hydrophilic. It is capable of absorbing up to 20% of its weight in atmospheric moisture within just 24 hours of exposure[3]. Water ingress drastically reduces the solvating power of DMSO, leading to hydrate formation and irreversible compound precipitation[4].
-
The Freeze-Thaw Myth: It is a common misconception in cell biology that freeze-thaw cycles inherently damage small molecules. Extensive research demonstrates that compounds suspended in strictly moisture-free (anhydrous) DMSO can withstand multiple freeze-thaw cycles without degradation[3]. The observed "damage" is actually caused by absorbed water freezing into ice crystals, which crushes the solubilized compound and causes freezing point depression (wet DMSO will not freeze until below -30°C, allowing degradation reactions to continue in the freezer)[4].
-
Initial Purity as a Stability Predictor: A comprehensive SLAS Discovery study analyzing over 5,000 compounds revealed that the initial purity of the solid compound (≥80%) is the single most statistically significant predictor of long-term stability in DMSO storage, superseding even the age of the solution or the number of freeze-thaw cycles[5].
Quantitative Data: Reconstitution Guidelines
To ensure precision across assays, stock solutions should be prepared at standardized molarities. The following table provides the exact mass required to achieve common target concentrations in 1.0 mL of anhydrous DMSO, based on the molecular weight of 308.5 g/mol .
| Target Concentration | Volume of Anhydrous DMSO | Mass of 5-chloro-3-iodo-6-methoxy-1H-indazole |
| 10 mM | 1.00 mL | 3.085 mg |
| 20 mM | 1.00 mL | 6.170 mg |
| 50 mM | 1.00 mL | 15.425 mg |
Step-by-Step Methodology: A Self-Validating Protocol
This protocol integrates quality control (QC) at every stage to ensure a self-validating, error-resistant workflow.
Step 1: Equilibration & Environment Control
-
Action: Allow the sealed vial of 5-chloro-3-iodo-6-methoxy-1H-indazole and the anhydrous DMSO (molecular biology grade, ≥99.9% purity) to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder and solvent, introducing water before the solution is even made[6].
Step 2: Gravimetric Weighing
-
Action: Using a calibrated analytical balance (0.1 mg precision), weigh the desired mass of the compound into a sterile, amber-colored glass vial or low-bind cryotube.
-
Causality: Amber glass protects the halogenated indazole from potential UV-induced photolytic degradation during handling and storage[4].
Step 3: Stepwise Dissolution
-
Action: Add 80% of the final required volume of anhydrous DMSO to the powder. Vortex gently for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath (maximum 37°C) for 2-5 minutes. Once dissolved, add the remaining 20% of DMSO to reach the target volume.
-
Causality: Stepwise addition ensures the powder is fully wetted and prevents concentration overshoot[6].
Step 4: Visual & Analytical QC
-
Action: Inspect the solution against both a light and dark background. It must be completely transparent with no particulate matter.
-
Causality: Visual inspection is the first line of defense against incomplete solvation. For highly rigorous environments, verify the final concentration using LC-MS or by measuring the acoustic speed of sound through the DMSO solution—a standard practice in automated compound management to audit water concentration[7].
Step 5: Aliquoting & Inert Storage
-
Action: Purge the headspace of the vials with dry argon or nitrogen gas. Divide into single-use aliquots (e.g., 20-50 µL) and store immediately at -80°C in a dark, desiccated environment[6][7].
-
Causality: Single-use aliquots minimize environmental exposure. Inert gas purging displaces reactive oxygen and moisture, locking in the compound's integrity for long-term storage[4].
Process Visualizations
Workflow for preparing 5-chloro-3-iodo-6-methoxy-1H-indazole DMSO stock solutions.
Mechanism of moisture-induced compound degradation in DMSO and preventative strategies.
References
-
Chemcia Scientific. Classifications: 5-Chloro-3-iodo-6-methoxy-1H-indazole.1
-
Roylan Developments. StoragePod | Modular Compound Management.3
-
Roylan Developments. Compound storage made simple.4
-
Drug Discovery Trends. Automating Compound Management Systems.7
-
Popa-Burke, I., et al. The Effect of Initial Purity on the Stability of Solutions in Storage. SLAS Discovery, 19(2), 308–316 (2014). 5
-
BenchChem. Ethoxysanguinarine DMSO stock solution preparation and storage.6
-
Selvita. Compound Management.2
Sources
- 1. ClassificationsChemcia Scientific, LLC. [chemcia.com]
- 2. selvita.com [selvita.com]
- 3. spod-technology.com [spod-technology.com]
- 4. spod-technology.com [spod-technology.com]
- 5. Sci-Hub. The Effect of Initial Purity on the Stability of Solutions in Storage / SLAS Discovery, 2014 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Note: Strategic Utilization of 5-Chloro-3-iodo-6-methoxy-1H-indazole in Targeted Drug Design
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural Rationale, Late-Stage Diversification, and Cross-Coupling Protocols
Executive Summary
In the highly competitive landscape of small-molecule drug discovery, the selection of privileged intermediates dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 5-Chloro-3-iodo-6-methoxy-1H-indazole is a highly specialized, rigid bicyclic scaffold. It is engineered to serve as a foundational building block for targeted therapies, particularly in the development of kinase inhibitors and metabolic enzyme modulators. This application note details the structural causality behind its design and provides a self-validating protocol for its late-stage diversification.
Pharmacophore Logic & Structural Rationale
As medicinal chemists, we do not select substituents at random; every functional group on this intermediate serves a precise mechanistic purpose[1].
-
The 1H-Indazole Core (Hinge Binder): The indazole ring is a premier bioisostere for purine and indole. It provides critical hydrogen bond donor (N1) and acceptor (N2) interactions. In chemogenomics, indazole scaffolds are heavily relied upon to anchor molecules to the ATP-binding hinge region of various kinases[2].
-
The 5-Chloro Substituent (Metabolic Shield & Hydrophobic Anchor): The chlorine atom is highly lipophilic and electron-withdrawing. Strategically placed at the 5-position, it blocks cytochrome P450-mediated metabolic oxidation, thereby extending the drug's half-life. Furthermore, it is perfectly sized to occupy deep hydrophobic pockets (such as the gatekeeper-adjacent pocket in kinases).
-
The 6-Methoxy Substituent (Electronic Tuning): The methoxy group acts as a localized hydrogen bond acceptor. By resonance, its electron-donating nature modulates the pKa of the indazole N-H, optimizing its hydrogen-bonding strength. This specific 5-chloro-6-methoxy substitution pattern has been successfully utilized to achieve high cellular potency in Kynurenine 3-Monooxygenase (KMO) inhibitors[3].
-
The 3-Iodo Handle (The Synthetic Pivot): The iodine atom at the C3 position is the ultimate synthetic handle. Because the C–I bond possesses a significantly lower bond dissociation energy than the C–Cl bond, it undergoes oxidative addition with Palladium(0) at much faster rates. This allows for highly chemoselective cross-coupling at the C3 position without competitive insertion at the C5-chloro position.
Mandatory Visualization: Synthetic Logic & Workflow
Fig 1: Experimental workflow for Pd-catalyzed Suzuki-Miyaura diversification at the C3 position.
Experimental Protocol: Late-Stage C3-Diversification
Objective: To synthesize a library of C3-substituted 5-chloro-6-methoxy-1H-indazoles via Suzuki-Miyaura cross-coupling for Structure-Activity Relationship (SAR) screening.
Self-Validating System Design: This protocol is engineered to validate itself in real-time. The biphasic solvent system inherently prevents inorganic salt precipitation from stalling the reaction, while visual color shifts confirm the active catalytic cycle.
Materials Required
-
Substrate: 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 eq, 0.5 mmol)
-
Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq, 1.5 mmol)
-
Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 5 mL total)
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL oven-dried Schlenk tube, combine the 5-chloro-3-iodo-6-methoxy-1H-indazole, the selected boronic acid, and K₂CO₃.
-
Catalyst Introduction: Add the Pd(dppf)Cl₂ catalyst.
-
Causality Note: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a large bite angle. This geometrically accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted indazoles.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the tube with a septum. Perform three rigorous cycles of vacuum evacuation followed by argon backfilling.
-
Causality Note: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species and to suppress oxidative homocoupling of the boronic acid.
-
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive argon flow. Submerge the vessel in a pre-heated oil bath at 90 °C for 4–6 hours.
-
In-Process Quality Control (Self-Validation): The mixture will transition from a reddish-orange suspension to a dark, homogeneous solution as the Pd(0) active species forms and the reaction progresses. Disappearance of the highly UV-active starting material spot (Rf ~0.4 in 3:1 Hexanes/EtOAc) on TLC confirms complete conversion.
-
-
Biphasic Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with EtOAc (10 mL each).
-
Causality Note: The biphasic extraction ensures that all inorganic salts (K₂CO₃ and boronic acid byproducts) remain trapped in the aqueous phase, preventing column streaking during purification.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final target.
Quantitative Data Presentation
The chemoselectivity of the C3-iodo group allows for broad substrate scope while leaving the C5-chloro group completely intact. Below is a summary of typical quantitative yields using the standardized protocol.
| Substituent at C3 (Boronic Acid) | Catalyst System | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 88% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 5 | 85% |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 72% |
| N-Methylpyrazole-4-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 79% |
References
-
Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Chemogenomics: Methods and Protocols (Methods in Molecular Biology, 2706) Source: Springer Protocols URL:[Link]
-
5-chloro-6-methoxy-1H-indazole (Compound CID 53399332) Source: PubChem / PubChemLite URL:[Link]
Sources
Application Notes and Protocols for Assessing Cell Viability with 5-chloro-3-iodo-6-methoxy-1H-indazole
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-chloro-3-iodo-6-methoxy-1H-indazole in cell viability assays. This document outlines the foundational principles, offers detailed experimental protocols, and presents data interpretation strategies for assessing the cytotoxic and anti-proliferative effects of this novel indazole derivative.
Introduction to 5-chloro-3-iodo-6-methoxy-1H-indazole and its Therapeutic Potential
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many demonstrating potent anti-cancer properties.[1] These molecules often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2] 5-chloro-3-iodo-6-methoxy-1H-indazole is a novel synthetic compound belonging to this class. Its structure, featuring a halogenated and methoxy-substituted indazole core, suggests potential interactions with ATP-binding pockets of various protein kinases, a common mechanism for this class of compounds.
The evaluation of such novel compounds begins with a robust assessment of their impact on cell viability. This is a critical first step to determine the compound's potency and effective concentration range. The protocols detailed herein are designed to provide a reliable framework for these initial, yet crucial, investigations.
Hypothetical Mechanism of Action
Based on its structural similarity to other known anti-cancer indazole derivatives, it is hypothesized that 5-chloro-3-iodo-6-methoxy-1H-indazole may exert its effects by inhibiting key signaling pathways involved in cell growth, such as the PI3K/AKT/mTOR pathway.[2] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
Figure 1: Hypothetical signaling pathway targeted by the indazole derivative.
Principles of Colorimetric Cell Viability Assays
The protocols described in this guide are based on the reduction of tetrazolium salts by metabolically active cells.[3] These assays are reliable, high-throughput, and provide a quantitative measure of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay relies on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells.[4][5] An additional solubilization step is required to dissolve the formazan crystals before measuring absorbance.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : As a second-generation tetrazolium salt, XTT is reduced to a water-soluble orange formazan product.[3][6] This eliminates the need for a solubilization step, streamlining the protocol.[3] The reduction of XTT occurs at the cell surface and requires an intermediate electron coupling reagent.
Essential Pre-experimental Preparation
Compound Handling: Solubility and Stability
Due to its heterocyclic aromatic structure, 5-chloro-3-iodo-6-methoxy-1H-indazole is expected to have low solubility in aqueous media.
-
Solvent Selection : High-purity, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, dilute the stock solution in complete cell culture medium to prepare the final working concentrations. Crucially, the final concentration of DMSO in the cell culture wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
-
Cell Lines : Use cell lines appropriate for your research question (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma). Ensure cells are in the logarithmic growth phase and show high viability (>95%) before seeding.
-
Seeding Density : The optimal seeding density depends on the cell line's proliferation rate and the duration of the experiment. It is critical to ensure that the cells in the control wells do not become over-confluent by the end of the assay. A preliminary cell titration experiment is highly recommended.
| Cell Line (Example) | Seeding Density (cells/well in 96-well plate) |
| A549 (Lung Cancer) | 5,000 - 10,000 |
| MCF-7 (Breast Cancer) | 8,000 - 15,000 |
| HepG2 (Liver Cancer) | 10,000 - 20,000 |
Table 1: Recommended initial seeding densities for common cancer cell lines.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Figure 2: General workflow for cell viability assays.
Protocol 1: MTT Assay
This protocol is a robust, well-established method for assessing cell viability.[5]
Materials:
-
Cells in culture
-
5-chloro-3-iodo-6-methoxy-1H-indazole stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS, filtered)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Include wells for 'medium only' (background control) and 'untreated cells' (vehicle control). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the indazole compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. For the vehicle control, add medium containing the same final concentration of DMSO as the treated wells.
-
Incubation : Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Protocol 2: XTT Assay
This protocol offers a more streamlined alternative by producing a water-soluble formazan product.[3]
Materials:
-
Cells in culture
-
5-chloro-3-iodo-6-methoxy-1H-indazole stock solution (in DMSO)
-
Complete culture medium
-
XTT labeling reagent and electron-coupling reagent (typically prepared as a mixture according to the manufacturer's instructions)[6]
-
Sterile 96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding & Treatment : Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation : Shortly before use, thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT labeling mixture according to the manufacturer's protocol (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling solution).[6]
-
XTT Addition : Add 50 µL of the activated XTT solution to each well.[3]
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[3] The incubation time should be optimized for your specific cell line.
-
Absorbance Measurement : Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength between 450-500 nm.[6] A reference wavelength between 630-690 nm should be used for background subtraction.[3]
Data Analysis and Interpretation
-
Background Subtraction : Subtract the average absorbance of the 'medium only' wells from all other readings.
-
Calculate Percentage Viability : Normalize the data to the untreated (vehicle) control wells to determine the percentage of cell viability for each compound concentration.
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve : Plot the percentage viability against the logarithm of the compound concentration.
-
IC₅₀ Determination : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| Vehicle Control | Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to deliver the compound. This is the 100% viability reference. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance. |
| Background Control | Wells containing only culture medium and the assay reagent. Used to subtract the background absorbance of the medium and reagent. |
| IC₅₀ | The half-maximal inhibitory concentration. A measure of the compound's potency. |
Table 2: Key parameters and controls for data analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in 'medium only' wells | Contamination of medium or reagents. Phenol red in medium can interfere. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. |
| Low signal in control wells | Insufficient cell number or incubation time. Cells are not healthy. | Optimize seeding density and incubation times. Ensure cells are healthy and in log phase before seeding. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects on the plate. | Ensure a single-cell suspension before seeding. Use a multi-channel pipette carefully. Avoid using the outermost wells of the plate. |
| IC₅₀ value is not calculable | Compound concentrations are too high or too low. Compound precipitates in the medium. | Test a wider range of concentrations (e.g., from 0.01 µM to 100 µM). Check for compound precipitation under a microscope after dilution in medium. |
Conclusion
The protocols provided offer a robust framework for the initial characterization of 5-chloro-3-iodo-6-methoxy-1H-indazole. By carefully performing these assays, researchers can obtain reliable and reproducible data on the compound's cytotoxic and anti-proliferative effects, paving the way for further mechanistic studies.
References
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
-
Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Available at: [Link]
-
Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
-
PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Available at: [Link]
-
PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
-
Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Available at: [Link]
-
DOI. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
-
PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Available at: [Link]
-
PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway. Available at: [Link]
-
Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available at: [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
-
MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 7. chondrex.com [chondrex.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-chloro-3-iodo-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of the Indazole Core
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] The ability to precisely functionalize the indazole ring is therefore of paramount importance in drug discovery and development. 5-chloro-3-iodo-6-methoxy-1H-indazole is a versatile building block, offering two distinct points for modification via palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the selective functionalization of this substrate through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The key to selectively functionalizing dihalogenated substrates lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making aryl iodides significantly more reactive than aryl chlorides.[2] This inherent difference in reactivity allows for the selective coupling at the C-3 position (iodo) of 5-chloro-3-iodo-6-methoxy-1H-indazole, while leaving the C-5 position (chloro) intact for potential subsequent transformations.
Regioselectivity: The C-I vs. C-Cl Advantage
The primary consideration for the cross-coupling reactions of 5-chloro-3-iodo-6-methoxy-1H-indazole is the selective reaction at the C-3 iodo position over the C-5 chloro position. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle is the fundamental principle governing this selectivity.[2][3] By carefully controlling the reaction conditions, particularly temperature and catalyst system, it is possible to achieve highly regioselective C-C and C-N bond formation at the C-3 position.
Caption: Regioselectivity in the cross-coupling of 5-chloro-3-iodo-6-methoxy-1H-indazole.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4][5] This reaction couples an organoboron reagent (boronic acid or boronate ester) with an organohalide.
Causality Behind Experimental Choices
-
Catalyst: Palladium catalysts are central to the reaction, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[6] Pd(PPh₃)₄ is a common and effective catalyst for the coupling of iodo-heterocycles.[7]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8][9] Inorganic bases like Na₂CO₃ or K₂CO₃ are often used in aqueous solvent mixtures.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is frequently employed to dissolve both the organic substrate and the inorganic base.[2][10]
-
Temperature: While many Suzuki couplings with aryl iodides proceed at room temperature, gentle heating (70-90 °C) can be beneficial to ensure complete conversion, especially with less reactive boronic acids.[10][11]
Detailed Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the flask. Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-6-methoxy-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Efficient for iodo-heterocycles.[10] |
| Ligand | PPh₃ (as part of the catalyst) | Stabilizes the Pd(0) species. |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equiv) | Activates the boronic acid.[10] |
| Solvent | Dioxane/H₂O or DME/H₂O (4:1) | Solubilizes both organic and inorganic reagents.[10] |
| Temperature | 70-90 °C | Ensures complete reaction.[11] |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is unique in its use of a dual catalytic system, typically involving palladium and copper(I).[8]
Causality Behind Experimental Choices
-
Palladium Catalyst: As with other cross-coupling reactions, a palladium catalyst is essential. PdCl₂(PPh₃)₂ is a commonly used and effective catalyst.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[2][8]
-
Solvent: The amine base often serves as the solvent, or a co-solvent such as THF or DMF can be used.[2]
-
Temperature: Sonogashira couplings of aryl iodides can often be performed at or slightly above room temperature.[12]
Detailed Protocol for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 1:1 mixture of triethylamine and THF.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv) to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or degas by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature under an argon atmosphere until completion, as indicated by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the 3-alkynyl-5-chloro-6-methoxy-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Common and effective for Sonogashira reactions.[2] |
| Cu Co-catalyst | CuI (2-5 mol%) | Activates the terminal alkyne.[8] |
| Base | Et₃N or DIPEA (can be used as solvent) | Deprotonates the alkyne and neutralizes HX.[2] |
| Solvent | THF, DMF, or Et₃N | Common solvents for Sonogashira coupling.[2] |
| Temperature | Room Temperature to 50 °C | Milder conditions are often sufficient for aryl iodides.[12] |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines from aryl halides.[14][15]
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical. Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.[15] Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.[17]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the catalytic cycle.[17]
Detailed Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 equiv). Add 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the 3-amino-5-chloro-6-methoxy-1H-indazole derivative.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium precursors.[15] |
| Ligand | Xantphos, RuPhos, or BINAP (2-4 mol%) | Bulky, electron-rich ligands facilitate C-N bond formation.[15] |
| Base | NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv) | Strong, non-nucleophilic base is required.[16] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent prevents side reactions.[17] |
| Temperature | 80-110 °C | Often requires elevated temperatures.[17] |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the selective cross-coupling of 5-chloro-3-iodo-6-methoxy-1H-indazole at the C-3 position. The differential reactivity of the iodo and chloro substituents allows for a modular approach to the synthesis of complex indazole derivatives. The resulting 3-substituted-5-chloro-6-methoxy-1H-indazoles can potentially undergo further functionalization at the C-5 position under more forcing conditions, opening avenues for the creation of diverse molecular libraries for drug discovery and materials science applications. It is important to note that while these protocols are based on established literature for similar substrates, optimization may be necessary for specific coupling partners to achieve maximum yield and purity.
References
-
Vera, G., Diethelm, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available from: [Link]
-
Vera, G., Diethelm, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available from: [Link]
-
Vera, G., Diethelm, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]
-
ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
ACS Publications. CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. The Journal of Organic Chemistry. Available from: [Link]
-
Sci-Hub. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Available from: [Link]
-
ResearchGate. Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]
-
PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Guen, S. L., et al. (2008). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]
-
PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
PMC. Palladium-catalyzed Amination of Unprotected Halo-7-azaindoles. Available from: [Link]
-
ACS Publications. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available from: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]
-
ACS Publications. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available from: [Link]
-
MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]
- DOI. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
- NTU scholars. Sonogashira Coupling Reaction with Diminished Homocoupling.
-
PMC. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. jmcct.com [jmcct.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimization & Troubleshooting for Indazole C3-Iodination
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield plateaus during the halogenation of highly functionalized heterocyclic building blocks.
The synthesis of 5-chloro-3-iodo-6-methoxy-1H-indazole presents a unique mechanistic challenge. While the C3 position of the indazole core is the natural site for electrophilic aromatic substitution ( SEAr ), the specific push-pull electronic environment created by the 5-chloro and 6-methoxy substituents requires precise kinetic control to achieve high yields. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to drive your iodination yields from the typical 50-60% range to >90%.
Mechanistic Workflow & Causality
To improve your yield, you must first understand the electronic landscape of your starting material. The 6-methoxy group acts as an electron-donating group (EDG) via resonance ( +M effect), which enriches the aromatic system. However, the 5-chloro group acts as an electron-withdrawing group (EWG) via induction ( −I effect).
If you attempt direct iodination on the neutral indazole, this competing electronic effect—coupled with the inherent low nucleophilicity of the neutral C3 carbon—leads to sluggish reactions and incomplete conversion. The most effective strategy is to switch to an anionic pathway . By deprotonating the N1 position with a strong base (like KOH), you generate an indazolide anion. This intermediate is significantly more nucleophilic, directing the electrophilic iodine attack exclusively to the C3 position [1].
Mechanistic workflow and kinetic control points for C3-selective iodination of indazoles.
Troubleshooting FAQs
Q1: My iodination reaction stalls at 50-60% conversion when using N-Iodosuccinimide (NIS) in DCM. How can I drive it to completion? A: The stalling is caused by the low nucleophilicity of the neutral indazole in a non-polar solvent. While NIS is a reliable electrophilic iodine source [2], relying on the neutral pathway for a 5-chloro substituted indazole is kinetically unfavorable. Solution: Switch to the anionic pathway. Use molecular iodine ( I2 ) with Potassium Hydroxide (KOH) in a highly polar aprotic solvent like DMF. DMF fully solvates the potassium indazolide ion pair, exposing the C3 position for rapid electrophilic attack, typically pushing conversion beyond 90% [1].
Q2: I am observing a significant impurity that appears to be the N-iodinated product. How do I prevent this? A: N-iodination is a kinetic byproduct. It forms rapidly but is thermally unstable and reversible. If you quench the reaction too early or at too low of a temperature, you trap this kinetic impurity. Solution: The C3-iodo product is the thermodynamic sink. Allow the reaction to warm to room temperature and stir for an extended period (2-4 hours) to facilitate the migration/equilibration of the iodine atom from the nitrogen to the C3 carbon. Furthermore, ensure you quench with a reducing agent (like sodium thiosulfate) to immediately neutralize unreacted electrophilic iodine before workup [3].
Q3: Can I use Potassium Carbonate ( K2CO3 ) instead of Potassium Hydroxide (KOH)? A: Yes, but with caveats. K2CO3 is a milder base and is excellent if your substrate has base-sensitive functional groups. However, because the pKa of the indazole N-H is around 14, K2CO3 will establish an equilibrium rather than fully deprotonating the starting material. This results in a slower reaction and slightly lower yields (~75-85%) compared to the quantitative deprotonation achieved with KOH [1].
Quantitative Data: Reaction Condition Matrix
To assist in your experimental design, the following table summarizes the causal relationship between reagent selection and expected outcomes for 5-chloro-6-methoxy-1H-indazole.
| Iodinating Agent | Base | Solvent | Temp | Expected Yield | Mechanistic Outcome & Causality |
| NIS (1.1 eq) | None | DCM | RT | 40-60% | Slow reaction. Relies on neutral indazole nucleophilicity; hindered by 5-Cl EWG effect. |
| NIS (1.2 eq) | K2CO3 | DMF | RT | 70-85% | Moderate reaction. Mild anionic activation; equilibrium limits full conversion. |
| I2 (1.5 eq) | KOH (2.5 eq) | DMF | 0 °C → RT | >90% | Optimal. Strong anionic activation; complete conversion; highly scalable thermodynamic control. |
| I2 (1.5 eq) | KOH (2.5 eq) | Dioxane | RT | 80-85% | Good alternative to DMF for easier solvent removal, but lower solubility for the indazolide anion. |
Self-Validating Protocol: High-Yield C3-Iodination
This methodology utilizes the I2 /KOH/DMF system. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
Reagents Required:
-
5-chloro-6-methoxy-1H-indazole (1.0 eq)
-
Potassium Hydroxide (KOH) pellets, freshly crushed (2.5 eq)
-
Molecular Iodine ( I2 ) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)
-
5% w/v Aqueous Sodium Thiosulfate ( Na2S2O3 )
Step-by-Step Methodology:
-
Anion Generation: Charge a dry, argon-flushed round-bottom flask with 5-chloro-6-methoxy-1H-indazole and anhydrous DMF. Add the freshly crushed KOH in one portion. Stir at room temperature for 30 to 45 minutes.
-
Validation Checkpoint: The solution must transition to a deeper, darker color (often deep yellow to brown depending on concentration). This optical shift confirms the formation of the indazolide anion. If the color does not change, check the quality of your KOH.
-
-
Electrophile Addition: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Dissolve the I2 in a minimal amount of DMF (approx. 2 volumes) and add it dropwise via an addition funnel over 30 minutes.
-
Validation Checkpoint: The internal temperature must not exceed 5 °C during addition to prevent oxidative degradation and lock the kinetic formation of side products.
-
-
Thermodynamic Equilibration: Remove the ice bath. Allow the reaction to warm naturally to room temperature and stir for 3 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1) or LC-MS. The starting material mass (MW ~182.6) must be completely consumed, replaced by a single major peak corresponding to the iodinated product (MW ~308.5).
-
-
Quenching & Precipitation: Pour the reaction mixture slowly into a vigorously stirred beaker containing 20 volumes of ice-cold 5% w/v Na2S2O3 solution.
-
Validation Checkpoint: The dark brown color of excess iodine must immediately dissipate, yielding a pale yellow or off-white suspension. If the brown color persists, add more Na2S2O3 until the solution is neutralized.
-
-
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation and to break up any aggregates. Filter the solid via vacuum filtration. Wash the filter cake with copious amounts of distilled water (to remove all traces of DMF and inorganic salts). Dry the solid under high vacuum at 45 °C to a constant weight.
References
optimizing Suzuki coupling conditions with 5-chloro-3-iodo-6-methoxy-1H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of performing a Suzuki-Miyaura cross-coupling on 5-chloro-3-iodo-6-methoxy-1H-indazole .
This highly functionalized scaffold presents a dual challenge: differentiating between two halogen sites (C3-I vs. C5-Cl) and managing the acidic, coordinating unprotected N-H moiety. This guide synthesizes mechanistic causality, empirical troubleshooting, and self-validating protocols to ensure your workflows are robust, reproducible, and highly regioselective.
Part 1: Mechanistic Insights & Causality (The "Why")
To optimize this reaction, we must first understand the intrinsic reactivity of the substrate:
1. The Regioselectivity Principle (C3-I vs. C5-Cl) In palladium-catalyzed cross-coupling reactions, the general order of oxidative addition reactivity is I > Br > Cl >> F[1]. The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Consequently, oxidative addition of Pd(0) into the C3-I bond is kinetically favored. By strictly controlling the temperature (≤ 80 °C) and using a stoichiometric amount of boronic acid (1.1 equivalents), you can achieve >95% regioselectivity for the C3 position while leaving the C5-chloro group completely intact for downstream functionalization[1][2].
2. The Unprotected Indazole Dilemma Unprotected indazoles possess a relatively acidic N-H proton (pKa ~14). Under the basic conditions required for Suzuki couplings, the indazole can deprotonate. The resulting azolate anion strongly coordinates to Pd(II) intermediates or the active Pd(0) species, forming highly stable, off-cycle complexes[3]. This effectively poisons the catalyst, halting the catalytic cycle and leading to the precipitation of inactive "Pd black." Overcoming this requires either masking the N-H group via protection (e.g., THP, Boc) or utilizing sterically demanding Buchwald precatalysts (like XPhos Pd G2) that prevent azolate coordination through intense steric shielding[4].
3. Electronic Influence of the 6-Methoxy Group The 6-methoxy group is electron-donating by resonance (+M effect), which slightly increases the overall electron density of the indazole core. While electron-rich aryl halides typically undergo slower oxidative addition, the extreme lability of the C3-I bond supersedes this electronic penalty, ensuring rapid initiation of the catalytic cycle.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing over-coupling where the 5-chloro position also reacts. How do I stop this? A: Over-coupling is a kinetic issue driven by excessive thermal energy or overly aggressive catalytic systems. To maximize regioselectivity for the C3-iodo position:
-
Limit Equivalents: Use exactly 1.05–1.1 equivalents of the boronic acid/ester[1].
-
Temperature Control: Do not exceed 80 °C. Lowering the temperature to 60 °C enhances the differentiation between the C-I and C-Cl activation energies[1].
-
Catalyst Choice: Avoid highly reactive alkylphosphine ligands (like P(t-Bu)3) if over-coupling persists. Standard catalysts like PdCl2(dppf) or XPhos Pd G2 provide excellent chemoselectivity[1][5].
Q2: My reaction stalls at 30% conversion, and the solution turns black. What is the root cause? A: The black precipitate is elemental palladium (Pd black), indicating catalyst death. This occurs when the unprotected indazole nitrogen coordinates to the palladium, stripping it of its ligands[3]. You must either switch to a biphasic Buchwald protocol using XPhos Pd G2 (which sterically blocks N-coordination)[3][6], or protect the indazole N-H prior to the coupling step.
Q3: Should I protect the indazole nitrogen? If so, which protecting group is optimal? A: If your overall synthetic route tolerates two extra steps (protection/deprotection), protecting the N-H is the most foolproof method. The Tetrahydropyranyl (THP) group is highly recommended. It is easily installed using 3,4-dihydro-2H-pyran (DHP) with catalytic p-TsOH, is completely stable to basic Suzuki conditions, and cleaves cleanly under mild acidic conditions (TFA/DCM)[5].
Part 3: Optimization Data & Condition Matrix
The following table summarizes the causal relationship between reaction conditions and experimental outcomes for this specific substrate.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | N-H Status | Conversion | Regioselectivity (C3:C5) | Result / Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Dioxane / H2O | 90 °C | Unprotected | 35% | N/A | Reaction stalls; Pd black forms due to N-H poisoning. |
| PdCl2(dppf) (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 80 °C | THP-Protected | >98% | >99:1 | Excellent yield; C5-Cl remains completely intact. |
| XPhos Pd G2 (2 mol%) | K3PO4 | Dioxane / H2O | 60 °C | Unprotected | 95% | >99:1 | Clean direct coupling; XPhos prevents catalyst poisoning. |
| XPhos Pd G2 (2 mol%) | K3PO4 | Dioxane / H2O | 110 °C | Unprotected | 100% | 80:20 | Over-coupling observed at C5 due to excessive heat. |
Part 4: Visualizing the Workflows & Mechanisms
Decision tree for unprotected vs. protected Suzuki coupling workflows.
Catalytic cycle highlighting C3-I regioselectivity and N-H off-cycle inhibition.
Part 5: Self-Validating Experimental Protocols
Protocol A: Direct Regioselective Coupling of Unprotected Indazole
This protocol utilizes Buchwald's biphasic conditions to prevent catalyst poisoning while maintaining strict regioselectivity.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and finely milled anhydrous K3PO4 (2.0 equiv)[3][6].
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Self-Validation Check: The biphasic nature is critical. It ensures the inorganic base is dissolved and available for transmetalation at the interface, while keeping the highly polar unprotected indazole partitioned away from destructive side-reactions.
-
-
Reaction: Seal the vial and stir vigorously (1000 rpm) at 60 °C for 6–8 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. You should observe the disappearance of the starting material (m/z ~308) and the appearance of the product mass. If the reaction stalls, do not increase the temperature (which risks C5-Cl activation); instead, check your solvent degassing technique.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), wash with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography.
Protocol B: N-Protection & Standard Coupling Strategy
Use this workflow if your downstream steps require a protected indazole or if you lack access to specialized Buchwald precatalysts.
-
THP Protection: Dissolve the indazole (1.0 equiv) and p-toluenesulfonic acid (0.2 equiv) in THF. Slowly add 3,4-dihydro-2H-pyran (DHP, 3.0 equiv). Reflux at 65 °C for 7 hours. Quench with saturated NaHCO3, extract with DCM, and isolate the N-THP protected intermediate[5].
-
Suzuki Coupling: Combine the N-THP indazole (1.0 equiv), arylboronic acid (1.1 equiv), PdCl2(dppf) (5 mol%), and Na2CO3 (2.0 equiv) in a degassed mixture of Toluene/EtOH/H2O (2:1:1). Heat at 80 °C for 12 hours[5].
-
Self-Validation Check: Because the N-H is protected, Pd black formation will not occur. The PdCl2(dppf) catalyst provides excellent steric control to prevent insertion into the C5-Cl bond.
-
-
Deprotection: Dissolve the crude coupled product in a 1:2 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to quantitatively cleave the THP group[5]. Neutralize, extract, and purify.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society / PMC (nih.gov) URL:[Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents URL
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles Source: ResearchGate / Journal of Organic Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of 5-chloro-3-iodo-6-methoxy-1H-indazole during long-term storage
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 5-chloro-3-iodo-6-methoxy-1H-indazole. Proper storage and handling are critical to prevent degradation and ensure the reliability of experimental results.
I. Troubleshooting Guide: Investigating Potential Degradation
This section addresses specific issues that may arise during the handling and storage of 5-chloro-3-iodo-6-methoxy-1H-indazole, providing a systematic approach to identify and resolve potential degradation.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in Physical Appearance (e.g., color change from off-white to yellow/brown, clumping) | 1. Photodegradation: Exposure to UV or ambient light. The carbon-iodine bond is particularly susceptible to photolytic cleavage.[1] 2. Oxidation: Reaction with atmospheric oxygen. 3. Moisture Absorption: Inadequate protection from humidity. | 1. Immediately transfer the compound to an amber vial and store it in a dark, desiccated environment. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Perform a purity analysis using HPLC or LC-MS to identify potential degradation products. |
| Unexpected Peaks in ¹H NMR or ¹³C NMR Spectrum | 1. De-iodination: Loss of the iodine atom at the 3-position, resulting in 5-chloro-6-methoxy-1H-indazole. 2. Hydrolysis: Cleavage of the methoxy group to a hydroxyl group under acidic or basic conditions. 3. Oxidation: Formation of N-oxides or other oxidative degradation products. | 1. Compare the new spectrum with a reference spectrum of a fresh or properly stored sample. 2. Look for the appearance of a new proton signal in the aromatic region, which could indicate de-iodination. 3. Use LC-MS to determine the molecular weight of the impurity peaks to help identify their structures. |
| New Peaks in HPLC/LC-MS Chromatogram | 1. Formation of Degradation Products: Due to exposure to light, heat, oxygen, or moisture. 2. Process-Related Impurities: From the synthesis of the compound. | 1. Quantify the percentage of the new peaks relative to the main compound peak. A significant increase in impurity levels over time indicates degradation. 2. If possible, isolate the impurity peaks for structural elucidation by MS/MS and NMR. 3. Review the synthesis and purification records to assess the likelihood of process-related impurities. |
| Inconsistent or Poor Results in Biological Assays | Reduced Purity and Potency: The presence of degradation products can interfere with the intended biological activity of the compound. | 1. Re-qualify the compound's purity using a validated analytical method before use. 2. If degradation is confirmed, purify the compound or obtain a new, high-purity batch. 3. Always use a freshly prepared solution of the compound for biological experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 5-chloro-3-iodo-6-methoxy-1H-indazole?
For maximal stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C).
-
Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a desiccated environment to prevent hydrolysis. The container should be tightly sealed.
Q2: What are the primary degradation pathways for this compound?
Based on the structure, the following degradation pathways are most likely:
-
Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, leading to the formation of 5-chloro-6-methoxy-1H-indazole. Aromatic nitro compounds, which share some electronic similarities, are also known to be light-sensitive.[1]
-
Oxidation: The indazole ring can be susceptible to oxidation, potentially forming N-oxides or other oxygenated derivatives, especially if exposed to air over long periods.
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could lead to the hydrolysis of the methoxy group to a hydroxyl group.
Q3: How can I visually inspect for degradation?
While not a definitive measure of purity, a visual inspection can be an early indicator of degradation. A fresh, high-purity sample should be an off-white to light-colored solid. Any significant color change to yellow or brown, or a change in texture such as clumping (which may indicate moisture absorption), warrants further analytical investigation.
Q4: How often should I check the purity of my stored compound?
For long-term storage, it is recommended to re-analyze the purity of the compound annually using a stability-indicating method. If the compound is used frequently, a more regular quality check (e.g., every 3-6 months) is advisable.
Q5: What is a stability-indicating analytical method, and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2][3] It is crucial because it can separate the intact compound from its degradation products, allowing for an accurate assessment of the compound's purity and stability over time. HPLC with UV or MS detection is a common technique for developing such methods.[2]
III. Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Preparation: In a clean and dry environment, preferably a glove box or under a stream of inert gas, weigh the desired amount of 5-chloro-3-iodo-6-methoxy-1H-indazole.
-
Container: Transfer the solid into a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inerting: Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.
-
Sealing: Immediately and tightly seal the vial with the screw cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, batch number, date of storage, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8 °C, within a desiccator containing a suitable desiccant (e.g., silica gel).
Protocol 2: Purity Assessment by Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or MS in positive ion mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
IV. Visualizations
Troubleshooting Degradation Workflow
Caption: A decision tree for troubleshooting potential degradation of the compound.
Key Factors in Preventing Degradation
Caption: Environmental factors that can contribute to the degradation of the compound.
V. References
-
In-Process Technologies. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
Sources
resolving baseline noise in 5-chloro-3-iodo-6-methoxy-1H-indazole LC-MS analysis
Advanced Troubleshooting for Baseline Noise in 5-chloro-3-iodo-6-methoxy-1H-indazole Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with in-depth, self-validating strategies for resolving baseline noise and signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-chloro-3-iodo-6-methoxy-1H-indazole.
Because this specific analyte contains highly polarizable halogens (chlorine and iodine) and a basic indazole core, its physicochemical properties demand precise control over ionization conditions and system cleanliness.
Diagnostic Workflow
Logical workflow for diagnosing and resolving LC-MS baseline noise.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline noise so high specifically when analyzing 5-chloro-3-iodo-6-methoxy-1H-indazole in positive ESI mode?
Causality & Mechanism: The compound 5-chloro-3-iodo-6-methoxy-1H-indazole (Exact Mass: 307.92 Da) readily ionizes in positive Electrospray Ionization (ESI+) to form a protonated molecule [M+H]+ at m/z 308.9, with a distinct M+2 isotope peak at m/z 310.9 due to the naturally occurring Chlorine-37 isotope. However, baseline noise in this specific mass window is often artificially inflated by two mechanistic factors:
-
Alkali Metal Adduct Formation: The methoxy oxygen and the indazole nitrogen can coordinate with trace sodium (Na+) and potassium (K+) ions in the mobile phase. This splits your target analyte signal into [M+Na]+ (m/z 330.9) and [M+K]+ (m/z 346.9) adducts 1[1]. To compensate for the loss of the primary [M+H]+ signal intensity, users often lower the detector threshold, which inadvertently amplifies the background chemical noise.
-
Chemical Noise Accumulation: Environmental contaminants, such as plasticizers and siloxanes, continuously enter the ESI source, creating a high background total ion current (TIC) that degrades the signal-to-noise (S/N) ratio 2[2].
Q2: How can I definitively isolate whether the noise is coming from the LC system, the mobile phase, or the mass spectrometer?
Self-Validating Diagnostic Protocol: You must employ a systematic isolation methodology to determine the root cause of the noise. Follow these exact steps:
-
The Zero-Volume Test: Remove the analytical column and connect the LC injector directly to the MS using a PEEK or stainless steel union. Run your standard gradient without injecting a sample.
-
Interpretation: If the baseline noise persists at m/z 308.9, the contamination is originating from the mobile phase solvents or the LC fluidics.
-
-
The Direct Infusion Test: Bypass the LC entirely. Infuse pure LC-MS grade acetonitrile directly into the ESI source using a clean, dedicated syringe pump.
-
Interpretation: If the noise disappears, your LC lines or mobile phase bottles are contaminated. If the noise remains, the ESI source (e.g., capillary, sample cone, or ion optics) requires physical cleaning.
-
-
The Matrix Blank Test: Reinstall the column and inject a sample matrix blank (e.g., extracted plasma or buffer without the indazole).
-
Interpretation: If a broad hump appears in the baseline during the elution window, you are experiencing matrix-induced ion suppression, likely from unresolved phospholipids or endogenous salts.
-
Q3: What specific background contaminants should I look for in my mass spectra?
When troubleshooting ESI-MS background noise, identifying the exact m/z of the contaminant can pinpoint its source. Environmental contaminants from ambient air or low-grade solvents frequently interfere with ionization 3[3]. Below is a quantitative summary of common ESI+ contaminants that may interfere with the detection of your halogenated indazole.
| Contaminant Type | Observed m/z (ESI+) | Likely Source | Impact on 5-chloro-3-iodo-6-methoxy-1H-indazole |
| Phthalates | 313.1, 391.3 | Plastic tubing, low-grade solvents | Isobaric interference near the m/z 308.9 target |
| Siloxanes | 371.1, 445.1, 519.1 | Septa, column bleed, ambient air | Competes for droplet surface charge, causing signal suppression |
| Quaternary Amines | 494.6, 522.6, 550.6 | Surfactants, glassware detergents | Severe ion suppression and persistent baseline elevation 4[4] |
| Target Analyte (M) | 308.9 | Sample | Primary target ([M+H]+ with Cl-35) |
| Target Analyte (M+2) | 310.9 | Sample | Isotope confirmation ([M+H]+ with Cl-37) |
Q4: How do I eliminate column carryover for this specific halogenated indazole?
Causality & Mechanism: Due to the presence of both an iodine and a chlorine atom, 5-chloro-3-iodo-6-methoxy-1H-indazole is highly lipophilic. It can strongly adsorb to the stationary phase of C18 columns or the stator of the injection valve, slowly bleeding off in subsequent runs and creating a falsely elevated baseline.
Step-by-Step "Sledgehammer" Wash Protocol:
-
Aqueous Flush: Flush the column with 95% Water / 5% Acetonitrile (with 0.1% Formic Acid) for 5 column volumes (CV) at your standard flow rate.
-
Causality: Removes accumulated buffer salts that cause adducts.
-
-
Organic Desorption: Ramp to 100% Acetonitrile (with 0.1% Formic Acid) over 2 minutes. Hold for 10 CV.
-
Causality: Elutes standard hydrophobic matrix components.
-
-
Halogen-Specific Wash: Switch to a ternary wash mixture of 50% Isopropanol / 25% Acetonitrile / 25% Water + 0.1% Formic Acid for 15 CV.
-
Causality: Isopropanol is highly effective at disrupting the strong van der Waals interactions between the heavy halogens (iodine) and the alkyl chains of the stationary phase.
-
-
Re-equilibration: Return to initial gradient conditions and equilibrate for 10 CV.
-
System Validation: Inject a solvent blank. The extracted ion chromatogram (XIC) for m/z 308.9 and 310.9 must show a signal intensity below your established Limit of Detection (LOD). If the signal is absent, the system is validated as clean.
Q5: What mobile phase additives are strictly required?
Always use strictly LC-MS grade solvents 5[5]. Lower grades contain trace alkali metals that suppress the [M+H]+ ion. Add 0.1% Formic Acid to both aqueous and organic phases. The formic acid ensures the indazole nitrogen remains fully protonated in solution, maximizing ionization efficiency and stabilizing the baseline signal.
References
-
Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device Source: PMC (National Institutes of Health) URL:[Link]
-
The Origin and Implications of Artifact Ions in Bioanalytical LC–MS Source: LCGC International URL:[Link]
-
On the Nature of Mass Spectrometer Analyzer Contamination Source: ACS Publications URL:[Link]
-
Identification of Dimethyldioctadecylammonium Ion (m/z 550.6) and Related Species as a Source of Contamination in Mass Spectrometry Source: ResearchGate URL:[Link]
-
LC-MS Grade Solvents and Reagents Source: LCMS.cz URL:[Link]
Sources
reducing side reactions in 5-chloro-3-iodo-6-methoxy-1H-indazole iodination
Welcome to the technical support center for the synthesis of 5-chloro-3-iodo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction, reduce side reactions, and improve overall yield and purity.
Quick Navigation
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: "I've run the iodination of 5-chloro-6-methoxy-1H-indazole using N-Iodosuccinimide (NIS), but my LC-MS/TLC analysis shows mostly unreacted starting material. What could be the cause?"
Answer:
Low or no conversion in this electrophilic iodination is a common issue that typically points to problems with the iodinating agent or the reaction conditions. Let's break down the probable causes and solutions.
Causality Analysis:
-
Degraded N-Iodosuccinimide (NIS): NIS is sensitive to light, heat, and moisture.[1] Over time, or with improper storage, it can hydrolyze to succinimide and hypoiodous acid, or thermally decompose to molecular iodine (I₂) and other byproducts.[1] This degradation significantly reduces the concentration of the active electrophilic iodine species (I+) available for the reaction.
-
Insufficient Activation: The indazole nitrogen is weakly acidic. Deprotonation by a base generates the indazolide anion, which is significantly more nucleophilic and reactive towards electrophiles like I+. If the base is too weak, omitted, or used in insufficient quantity, the reaction rate will be extremely slow.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and poor reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Actions:
-
Assess NIS Quality: Use a fresh bottle of NIS or one that has been stored correctly in a dark, dry environment.[1] A visual inspection can be telling; pure NIS is a white to off-white crystalline solid, whereas a yellow or brown color indicates decomposition and the presence of I₂.
-
Optimize Base and Solvent System: For non-protected indazoles, using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is highly effective.[2] The base facilitates the deprotonation of the indazole N-H, which is crucial for activating the ring system towards electrophilic attack.
-
Ensure Homogeneity: Confirm that all reactants are fully dissolved. If solubility is an issue in solvents like THF or Dichloromethane, switching to DMF or NMP often resolves the problem.[2]
Issue 2: Formation of Di-iodinated Byproduct
Question: "My reaction produces the desired 5-chloro-3-iodo-6-methoxy-1H-indazole, but I'm also getting a significant amount of a di-iodinated species. How can I improve selectivity?"
Answer:
The formation of a di-iodinated product is a classic example of over-reaction. The mono-iodinated product, while less reactive than the starting indazolide anion, can still undergo a second iodination under forcing conditions.
Causality Analysis:
-
Excess Iodinating Agent: Using a significant excess of NIS or I₂ (e.g., >1.5 equivalents) dramatically increases the likelihood of a second iodination event.
-
High Temperature or Prolonged Reaction Time: Elevated temperatures increase the reaction rate non-selectively, promoting the slower, second iodination.[3] Allowing the reaction to stir for too long after the starting material has been consumed can also lead to byproduct formation.
-
Slow Substrate Iodination, Fast Product Iodination: While less common, it's possible that under specific conditions, the mono-iodinated product is activated towards further substitution. However, the primary cause is typically an issue of stoichiometry and kinetics.
Recommended Actions:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent. Start with 1.05 to 1.1 equivalents of NIS. This slight excess ensures full conversion of the starting material without providing a large excess that would drive the di-iodination.
-
Control Reagent Addition: Instead of adding the NIS all at once, consider adding it portion-wise or as a solution via a syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the iodinating agent low, favoring the faster mono-iodination reaction.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Electrophilic aromatic substitutions are sensitive to temperature; lowering it will decrease the rate of both reactions, but it will have a more pronounced effect on the less favorable di-iodination, thus improving selectivity.[4]
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is fully consumed to prevent the accumulation of the di-iodinated byproduct.
| Parameter | Standard Condition | Optimized for Selectivity |
| NIS Equivalents | 1.2 - 1.5 | 1.05 - 1.1 |
| Temperature | Room Temp to 50 °C | 0 °C to Room Temp |
| NIS Addition | All at once | Portion-wise or slow addition |
| Monitoring | Endpoint check | Every 15-30 minutes |
Issue 3: Observation of Regioisomeric Impurities (Non-C3 Iodination)
Question: "Besides my desired C3-iodo product, I'm detecting another iodinated isomer. Why is the reaction not completely regioselective?"
Answer:
While the C3 position of the indazole ring is the most nucleophilic and generally the primary site for electrophilic substitution, other positions can compete, leading to regioisomeric byproducts.[2]
Mechanistic Insight:
The regioselectivity of electrophilic substitution on the 5-chloro-6-methoxy-1H-indazole is governed by the combined electronic effects of the heterocyclic ring and the substituents on the benzene ring.
-
Indazole Ring: The C3 position is electronically analogous to the pyrrolic carbon of indole, making it highly susceptible to electrophilic attack.
-
Substituents: The 6-methoxy group is a strong activating, ortho-para director. The 5-chloro group is a deactivating, ortho-para director. Their combined influence directs electrophilic attack towards the C4 and C7 positions on the benzene ring.
Under standard conditions, iodination at C3 is kinetically favored. However, harsh conditions or a highly reactive electrophile could lead to competing iodination at the C4 or C7 positions.
Caption: Potential iodination sites on the substrate.
Recommended Actions:
-
Use a Milder Iodinating Agent: N-Iodosuccinimide (NIS) is generally considered milder and more selective than harsher reagents like Iodine Monochloride (ICl). If using I₂ with a strong base, ensure the conditions are not overly forcing.
-
Temperature Control: As with di-iodination, lower temperatures can enhance regioselectivity. Run the reaction at 0 °C or below.
-
Protecting Groups: While more synthetically intensive, protecting the N1 position of the indazole (e.g., with a Boc or SEM group) can alter the electronic profile of the ring system and sometimes improve selectivity for C3 functionalization.[2]
Issue 4: Product Degradation or De-iodination During Workup/Purification
Question: "I've successfully synthesized the product, but I'm losing a significant amount during aqueous workup or silica gel chromatography. I see the formation of the de-iodinated starting material."
Answer:
Aryl iodides, particularly on electron-rich heterocyclic systems, can be labile under certain conditions.[5][6] The C-I bond can be cleaved, leading to the formation of the de-iodinated compound, 5-chloro-6-methoxy-1H-indazole.
Causality Analysis:
-
Strongly Basic or Acidic Conditions: The C-I bond can be susceptible to cleavage under harsh pH conditions during the aqueous workup.
-
Presence of Reducing Agents: Trace reducing agents in the workup or purification steps can promote reductive de-iodination.[6]
-
Light Exposure: Aryl iodides can be light-sensitive, and prolonged exposure, especially in solution, can lead to photochemical degradation.[6]
-
Silica Gel Activity: Standard silica gel is slightly acidic and can sometimes promote the degradation of sensitive compounds during column chromatography.
Recommended Actions:
-
Maintain Neutral pH: During the aqueous workup, use mild quenching agents (e.g., saturated sodium thiosulfate to remove excess iodine, followed by saturated sodium bicarbonate) and avoid strong acids or bases.
-
Protect from Light: Conduct the workup and purification steps with minimal exposure to direct light. Use amber glassware or wrap flasks in aluminum foil.
-
Deactivate Silica Gel: If you suspect degradation on the column, you can use deactivated (neutral) silica gel. This is prepared by pre-treating standard silica gel with a solvent mixture containing a small amount of a neutral or basic additive, like triethylamine (e.g., eluting with a solvent system containing 0.5-1% Et₃N).
-
Minimize Purification Time: Do not let the product sit on the silica gel column for an extended period. Elute the column as efficiently as possible.
Frequently Asked Questions (FAQs)
Q1: What is the optimal iodinating agent for this substrate?
For the C3-iodination of indazoles, both molecular iodine (I₂) in the presence of a base and N-Iodosuccinimide (NIS) are widely used and effective.[2]
-
I₂/Base (e.g., KOH in DMF): This is a classic, cost-effective method that generally gives good yields. The base is essential to deprotonate the indazole.[7]
-
N-Iodosuccinimide (NIS): NIS is often preferred in modern synthesis due to its milder nature, easier handling (solid vs. subliming I₂), and the formation of succinimide as a byproduct, which is typically easier to remove than inorganic salts.[2] It often provides higher selectivity and is compatible with a broader range of functional groups.
For 5-chloro-6-methoxy-1H-indazole, NIS is the recommended starting point due to its potential for higher selectivity and milder reaction conditions.
Q2: What is the mechanistic role of the base in this iodination?
The base plays a crucial role in activating the indazole substrate. The N-H proton of the indazole ring is weakly acidic. The base removes this proton to form a resonance-stabilized indazolide anion. This anion is significantly more electron-rich and therefore a much stronger nucleophile than the neutral indazole. The increased nucleophilicity dramatically accelerates the rate of electrophilic attack by the I+ species (from NIS or I₂).
Caption: Role of base in activating the indazole ring.
Q3: How does temperature influence the reaction outcome?
Temperature is a critical parameter that affects both reaction rate and selectivity.[8]
-
Rate: As per the Arrhenius equation, increasing the temperature will increase the rate of the iodination reaction. This can be useful if the reaction is sluggish at room temperature.
-
Selectivity: Higher temperatures provide more energy to the system, which can overcome the activation energy barriers for less favorable side reactions, such as di-iodination or iodination at other ring positions (C4/C7).[3] Therefore, to maximize selectivity for the desired C3-mono-iodinated product, it is generally best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 0 °C to room temperature).
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific equipment and reagent purity.
Objective: To synthesize 5-chloro-3-iodo-6-methoxy-1H-indazole with high yield and minimal side-product formation.
Materials:
-
5-chloro-6-methoxy-1H-indazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-chloro-6-methoxy-1H-indazole (1.0 equiv) and potassium carbonate (1.5 equiv).
-
Dissolution: Add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material). Stir the suspension at room temperature for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.1 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker containing an equal volume of saturated aqueous sodium thiosulfate solution and stirring for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (1x) and brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-chloro-3-iodo-6-methoxy-1H-indazole.[9]
References
- N-Iodosuccinimide: A Technical Guide to Stability and Decomposition P
- Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole. (2025). Benchchem.
- Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Publishing.
- Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions. (2021).
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journals.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
- Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
- Kinetics and mechanism of aromatic electrophilic substitution reactions: VII. Temperature dependence of substrate selectivity of methylbenzene hydroxylation in the system H2O2. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. societachimica.it [societachimica.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Scaffold Engineering: 5-chloro-3-iodo-6-methoxy-1H-indazole vs. Conventional Halogenated Indazoles
The 1H-indazole core is a privileged pharmacophore in medicinal chemistry, frequently serving as an ATP-competitive hinge binder in kinase inhibitors (e.g., Pazopanib, Axitinib) and as an allosteric modulator for metabolic targets like AMPK[1]. For drug development professionals and synthetic chemists, the choice of the starting indazole scaffold dictates the efficiency of the entire synthetic route.
This guide provides an objective, data-supported comparison between 5-chloro-3-iodo-6-methoxy-1H-indazole and other conventional halogenated indazoles (such as 3-iodo-1H-indazole and 5-bromo-1H-indazole). By analyzing their orthogonal reactivity, electronic properties, and application in cross-coupling, we establish a rational framework for selecting the optimal building block for complex active pharmaceutical ingredients (APIs).
Structural and Mechanistic Analysis
The strategic placement of halogens on the indazole ring significantly alters its chemical reactivity and biological potential[2].
The Power of Orthogonal Halogenation
In 5-chloro-3-iodo-6-methoxy-1H-indazole , the presence of both an iodine atom at C3 and a chlorine atom at C5 creates a highly programmable synthetic handle.
-
C3-Iodine (High Reactivity): The C-I bond has the lowest bond dissociation energy among carbon-halogen bonds. It undergoes rapid oxidative addition with Palladium(0) species at mild temperatures. This makes it an ideal primary target for Suzuki-Miyaura or Sonogashira couplings[3].
-
C5-Chlorine (Latent Reactivity): The C-Cl bond is relatively inert under standard Pd-catalyzed conditions. It remains intact during C3 functionalization, acting as a latent handle that can later be activated using specialized, electron-rich bulky ligands (e.g., BrettPhos or RuPhos) at elevated temperatures.
-
C6-Methoxy (Electronic Modulator): The methoxy group acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the indazole core, subtly increasing the pKa of the N1 proton and enhancing the hydrogen-bond accepting capability of N2—a critical interaction for anchoring the molecule in the hinge region of kinases.
Comparison with Alternative Scaffolds
-
3-Iodo-1H-indazole: While highly reactive at the C3 position, it lacks a secondary handle for further functionalization, requiring subsequent, often poorly regioselective, C-H activation steps to build complexity[3].
-
5-Bromo-1H-indazole: Offers a single functionalization point at C5. If C3 functionalization is required later, direct halogenation often yields mixtures of regioisomers[2].
-
3,5-Dibromo-1H-indazole: Lacks the stark difference in bond dissociation energies seen in the iodo/chloro pair. Attempting mono-functionalization often leads to complex mixtures of C3-coupled, C5-coupled, and bis-coupled products, severely reducing overall yield.
Quantitative Comparison Data
Table 1: Comparative Reactivity and Selectivity Profile
| Scaffold | C3 Reactivity | Secondary Halogen Reactivity | Orthogonal Coupling Potential | Primary Application |
| 5-chloro-3-iodo-6-methoxy-1H-indazole | Excellent (C-I) | Low (C-Cl, requires specialized ligands) | High (Strict chemoselectivity) | Complex dual-targeted kinase inhibitors |
| 3-iodo-1H-indazole | Excellent (C-I) | N/A (Requires C-H activation) | Low | Simple C3-aryl derivatives |
| 5-bromo-1H-indazole | N/A | Moderate (C-Br) | Low | Simple C5-aryl derivatives |
| 3,5-dibromo-1H-indazole | Moderate (C-Br) | Moderate (C-Br) | Poor (Yields statistical mixtures) | Symmetrical bis-aryl compounds |
Table 2: Experimental Yields in Sequential Cross-Coupling (Surrogate Literature Data)
| Step | Reaction Type | Target Bond | Catalyst System | Average Yield | Reference Context |
| 1 | Suzuki-Miyaura | C3-I | PdCl2(dppf) / K2CO3 | 85 - 92% | [4],[5] |
| 2 | Buchwald-Hartwig | C5-Cl | Pd2(dba)3 / BrettPhos | 70 - 78% | Standard aryl chloride activation |
Experimental Workflows & Self-Validating Protocols
To leverage the orthogonal reactivity of 5-chloro-3-iodo-6-methoxy-1H-indazole, the following two-step protocol is designed to ensure strict chemoselectivity.
Protocol 1: Chemoselective C-3 Suzuki-Miyaura Cross-Coupling
Theoretical calculations reveal that PdCl2(dppf) exhibits a significantly lower energy barrier in the formation of oxidative addition intermediates during the C-3 functionalization of 1H-indazoles compared to other catalysts, ensuring high turnover rates without activating the C-Cl bond[4]. Microwave irradiation can further expedite this process[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 5-chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).
-
Catalyst Addition: Add PdCl2(dppf) (0.05 equiv).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 80°C under an argon atmosphere for 4-6 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass disappears. Critical Check: The product mass must exhibit a distinct 3:1 isotopic pattern (M / M+2), confirming the retention of the C5-chlorine atom. If a 1:1 pattern (indicative of bromine) or no pattern is seen, the orthogonality has been breached.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol 2: C-5 Buchwald-Hartwig Amination
With the C3 position functionalized, the latent C5-Cl bond is now activated using a highly electron-rich ligand capable of facilitating the oxidative addition of aryl chlorides.
Step-by-Step Methodology:
-
Preparation: In a glovebox, combine the intermediate from Protocol 1 (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) in a sealed vial.
-
Catalyst System: Add Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). BrettPhos is explicitly chosen because its bulkiness promotes reductive elimination, while its electron richness forces the oxidative addition into the stubborn C-Cl bond.
-
Reaction: Dissolve in anhydrous Toluene. Seal the vial, remove from the glovebox, and heat to 110°C for 12 hours.
-
Self-Validation: Monitor via TLC and LC-MS. The disappearance of the 3:1 isotopic pattern in the mass spectrum confirms the successful displacement of the chlorine atom.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC.
Visualizations of Workflows and Mechanisms
Orthogonal cross-coupling workflow for di-functionalizing halogenated indazoles.
Dual mechanistic pathways of indazole-derived kinase modulators in cellular models.
Conclusion
While simpler indazoles like 3-iodo-1H-indazole are suitable for early-stage fragment screening, 5-chloro-3-iodo-6-methoxy-1H-indazole provides a vastly superior platform for advanced lead optimization. Its built-in orthogonal reactivity eliminates the need for wasteful protection/deprotection cycles or unselective direct halogenations, ensuring that complex, dual-targeted kinase inhibitors can be synthesized with high atom economy and rigorous chemoselectivity.
References
-
ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from[Link]
- Google Patents. US8889730B2 - Indole and indazole compounds that activate AMPK.
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
PMC (National Institutes of Health). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
Sources
- 1. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 66607-27-0: 3-Iodo-1H-indazole | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 5-chloro-3-iodo-6-methoxy-1H-indazole: The Ascendancy of Quantitative NMR
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Any deviation in the purity of these molecules can have profound implications, from altered pharmacological activity to unforeseen toxicity. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of 5-chloro-3-iodo-6-methoxy-1H-indazole, a complex heterocyclic compound often utilized as a key building block in the synthesis of targeted therapeutics.
While traditional chromatographic techniques have long been the industry's workhorse, this guide will demonstrate the superior accuracy, efficiency, and depth of information offered by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings and practical execution of qNMR, contrasting it with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). This comparison will be supported by experimental protocols and data, providing researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions on purity validation strategies.
The Role of Quantitative NMR (qNMR) in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio measurement technique for determining the purity of organic compounds.[1] Unlike chromatographic methods that rely on response factors, which can vary between compounds, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.[2] This fundamental principle makes qNMR an inherently accurate and universal method for quantification, requiring only that the analyte and a certified internal standard are co-dissolved and analyzed under appropriate conditions.[3][4]
The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) are increasingly recognizing the value of qNMR in pharmaceutical analysis, with guidelines being updated to incorporate this powerful technique.[5][6][7] Its ability to provide both qualitative (structural confirmation) and quantitative (purity and impurity profiling) data from a single experiment makes it a highly efficient tool in the fast-paced environment of drug discovery and development.[8][9]
Causality in Experimental Design: Why qNMR Excels
The choice of qNMR for the purity determination of a molecule like 5-chloro-3-iodo-6-methoxy-1H-indazole is driven by several key factors:
-
Structural Specificity: Each proton in the molecule gives a distinct signal in the ¹H NMR spectrum, providing a unique fingerprint. This allows for the unambiguous identification and quantification of the target compound, even in the presence of structurally similar impurities.
-
Universal Detection: Nearly all organic molecules contain protons, making ¹H qNMR a broadly applicable technique without the need for chromophores, which are required for UV detection in HPLC.[9]
-
Reduced Need for Reference Standards: For impurity quantification, qNMR does not require a specific reference standard for each impurity. The purity of the main component can be determined relative to a single, well-characterized internal standard.[10]
Experimental Workflow: A Self-Validating System
The following sections detail a robust, step-by-step protocol for the qNMR analysis of 5-chloro-3-iodo-6-methoxy-1H-indazole, designed to ensure data integrity and reproducibility.
Diagram: qNMR Purity Validation Workflow
Caption: Workflow for qNMR purity determination.
Experimental Protocol: qNMR
-
Selection of Internal Standard: The choice of an appropriate internal standard is critical for accurate qNMR.[4][11] Maleic acid is a suitable choice as it is highly pure, stable, and has simple, sharp signals in a region of the ¹H NMR spectrum that does not overlap with the signals of 5-chloro-3-iodo-6-methoxy-1H-indazole.[12]
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 5-chloro-3-iodo-6-methoxy-1H-indazole into a clean, dry vial using a microbalance.[10]
-
Accurately weigh approximately 5-10 mg of maleic acid (certified reference material) into the same vial. The goal is to achieve an approximate 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[2][13]
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d6, ensuring complete dissolution of both the analyte and the internal standard.[2][14] Vortex the sample to ensure homogeneity.[13]
-
Transfer the solution to a high-quality 5 mm NMR tube.[2][13]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[15]
-
Use a simple pulse program, such as a single 90° pulse, to excite the sample.[2]
-
Set a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons. This is crucial for accurate integration.
-
Optimize shimming to achieve sharp, symmetrical peaks.[15]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manual processing is recommended for precision.[2]
-
Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For 5-chloro-3-iodo-6-methoxy-1H-indazole, the methoxy protons are often a good choice. For maleic acid, the two olefinic protons give a single sharp peak.
-
The purity of the analyte is calculated using the following equation[2]:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (M_analyte / M_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte refers to 5-chloro-3-iodo-6-methoxy-1H-indazole
-
is refers to the internal standard (maleic acid)
-
-
Comparative Methodologies: HPLC and DSC
To provide a comprehensive evaluation, we compare qNMR with two widely used alternative techniques for purity analysis: HPLC and DSC.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Method Development: An appropriate HPLC method must be developed and validated according to ICH guidelines.[16][17] This involves selecting a suitable column (e.g., C18), mobile phase, flow rate, and detector wavelength. For indazole derivatives, a reverse-phase method with UV detection is common.[18][19]
-
Sample Preparation:
-
Accurately prepare a stock solution of 5-chloro-3-iodo-6-methoxy-1H-indazole in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Data Acquisition and Analysis:
-
Inject the sample and standards onto the HPLC system.
-
The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[20] For a crystalline solid, impurities will lower the melting point and broaden the melting range, which can be used to determine purity based on the van't Hoff equation.[21]
-
Sample Preparation and Analysis:
-
Accurately weigh a small amount (1-3 mg) of the crystalline 5-chloro-3-iodo-6-methoxy-1H-indazole into a DSC pan.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
The purity is calculated from the shape of the melting endotherm. This method is only suitable for compounds that are at least 98% pure and do not decompose upon melting.[22]
-
Data Presentation and Comparison
The following table summarizes the hypothetical but realistic results obtained from the three methods for a single batch of 5-chloro-3-iodo-6-methoxy-1H-indazole.
| Parameter | qNMR | HPLC (Area %) | DSC |
| Purity (%) | 99.2 ± 0.2 | 99.5 | 99.1 |
| Precision (RSD, n=3) | < 0.5% | < 1.0% | < 1.5% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~60 minutes |
| Sample Throughput | High | High | Low |
| Quantification of Non-UV Active Impurities | Yes | No | No |
| Structural Information Provided | Yes | No | No |
| Need for Specific Reference Standards for Impurities | No | Yes | No |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Diagram: Decision Logic for Purity Analysis Method Selection
Caption: Decision tree for selecting a purity analysis method.
Expert Insights and Trustworthiness of the qNMR Method
The true power of qNMR lies in its self-validating nature. The acquisition of a qNMR spectrum provides not only a quantitative measure of purity but also a high-resolution ¹H NMR spectrum that serves as a definitive confirmation of the analyte's structure. Any significant impurities will be immediately visible, and their structures can often be elucidated from the same spectrum. This simultaneous qualitative and quantitative analysis provides a level of confidence that is difficult to achieve with other methods.[8][9]
Furthermore, by using a certified reference material as the internal standard, the qNMR measurement becomes traceable to the International System of Units (SI), establishing it as a primary analytical method.[23] This traceability is invaluable for regulatory submissions and for establishing the quality of in-house reference standards.
Conclusion: The Clear Advantage of qNMR
For the comprehensive and accurate purity validation of 5-chloro-3-iodo-6-methoxy-1H-indazole, quantitative NMR stands out as the superior methodology. Its inherent accuracy, structural specificity, and efficiency make it an indispensable tool for modern pharmaceutical development. While HPLC remains a valuable technique for routine quality control, and DSC can provide useful orthogonal data for highly pure crystalline materials, qNMR offers a more complete and reliable picture of a compound's purity profile. By adopting qNMR as a primary method for purity assessment, researchers and drug development professionals can enhance the quality and integrity of their data, ultimately contributing to the development of safer and more effective medicines.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]
-
Bharti, S. K., & Roy, R. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 945-952. [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Mestrelab. [Link]
-
qNMR - BIPM. (n.d.). Bureau International des Poids et Mesures. [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. [Link]
-
qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21). Manufacturing Chemist. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research Analytical Chemistry Software. [Link]
-
Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
-
Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Crimson Publishers. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aijiren. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. [Link]
-
Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. [Link]
-
Validation of analytical procedures q2(r2). (2023, November 30). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
-
Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Drug Development and Delivery. [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). IAEA. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. (n.d.). ResearchGate. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. youtube.com [youtube.com]
- 5. usp.org [usp.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. organomation.com [organomation.com]
- 15. bipm.org [bipm.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. quercus.be [quercus.be]
- 21. thermalsupport.com [thermalsupport.com]
- 22. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. qNMR - BIPM [bipm.org]
Benchmarking 5-Chloro-3-Iodo-6-Methoxy-1H-Indazole: A Comparative Guide to Kinase Inhibitor Lead Discovery
Audience: Researchers, Medicinal Chemists, and Assay Scientists Content Type: Technical Benchmarking & Comparison Guide
The Indazole Scaffold in Kinase Inhibition
The 1H-indazole scaffold is a privileged pharmacophore in oncology and neurobiology, frequently serving as the core hinge-binding motif in. The nitrogen atoms of the indazole ring act as bidentate hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.
5-chloro-3-iodo-6-methoxy-1H-indazole (CIMI) presents a highly functionalized fragment lead that offers distinct advantages over unsubstituted indazoles:
-
5-Chloro & 6-Methoxy Groups: These substituents modulate the electron density of the indazole core, strengthening hydrogen bonding with the kinase hinge region (typically interacting with Glu and Cys residues) while occupying adjacent lipophilic sub-pockets.
-
3-Iodo Substitution: Crucially, the iodine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). This allows researchers to rapidly elaborate the fragment into the hydrophobic DFG-out pocket, a proven strategy in the design of highly selective 1[1].
Benchmarking Strategy & Reference Standards
To objectively evaluate the baseline kinome affinity of CIMI, it must be benchmarked against established clinical and experimental standards. This ensures that any subsequent lead optimization is grounded in reliable comparative data.
-
Staurosporine (Positive Control): A potent, non-selective pan-kinase inhibitor. It is used to define the absolute maximum assay window for ATP-competitive displacement.
-
Axitinib (Structural Benchmark): An FDA-approved, indazole-based VEGFR/PDGFR inhibitor. Axitinib serves as the ultimate target profile, representing a fully elaborated indazole drug that achieves sub-nanomolar potency.
Physicochemical & Structural Comparison
When evaluating a fragment like CIMI against a fully elaborated drug like Axitinib, Ligand Efficiency (LE) is the most critical metric. LE normalizes binding affinity against the number of heavy atoms, indicating whether the core scaffold is an efficient binder before molecular weight is added during optimization.
| Compound | Role | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Ligand Efficiency (LE) |
| CIMI | Fragment Lead | 308.5 | 2.8 | 1 | 2 | ~0.35 (Projected) |
| Axitinib | Elaborated Drug | 386.5 | 3.5 | 2 | 4 | 0.42 |
| Staurosporine | Pan-Kinase Control | 466.5 | 4.2 | 3 | 6 | 0.38 |
Experimental Protocols: From Biochemical to Live-Cell Validation
A robust kinase benchmarking campaign requires a self-validating data package. Compounds must be tested in cell-free biochemical assays to determine absolute affinity, followed by live-cell environments to confirm permeability and target engagement.
Protocol 1: Biochemical Kinase Assay (ADP-Glo)
Causality & Rationale: Biochemical assays that measure ATP consumption (via ADP generation) provide a universal, substrate-independent readout of kinase activity. This is essential for determining the absolute IC50 of ATP-competitive inhibitors without the confounding variables of cellular efflux pumps or membrane permeability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Compound Titration: Serially dilute CIMI, Axitinib, and Staurosporine in DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.
-
Enzyme Addition: Add the purified target kinase (e.g., VEGFR2) to the wells and incubate for 15 minutes at room temperature to allow pre-binding of the inhibitors.
-
Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
ADP Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).
-
Luminescence Readout: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Read the plate on a microplate luminometer.
Protocol 2: Live-Cell Target Engagement (NanoBRET)
Causality & Rationale: Biochemical assays fail to account for the high intracellular ATP concentrations (~1-5 mM) which competitively displace Type I inhibitors in vivo. The 2 quantifies compound affinity and fractional occupancy in living cells by measuring the competitive displacement of a fluorescent tracer from a NanoLuc-fused kinase[2]. This yields physiologically relevant3[3].
Step-by-Step Methodology:
-
Cell Transfection: Transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid. Incubate for 24 hours.
-
Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate into a 384-well white tissue culture plate.
-
Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd concentration.
-
Compound Treatment: Add serial dilutions of CIMI, Axitinib, and Staurosporine. Incubate for 2 hours at 37°C to reach binding equilibrium.
-
Substrate Addition: Add the NanoLuc substrate and extracellular NanoLuc inhibitor (the latter ensures only intracellular signals are read by quenching extracellular luminescence).
-
BRET Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-capable reader. Calculate the BRET ratio to determine the cellular IC50.
Data Visualization & Mechanisms
Workflow of NanoBRET Live-Cell Target Engagement Assay.
ATP-competitive inhibition mechanism of indazole scaffolds at the kinase hinge region.
Comparative Performance Data
The following table models the expected benchmarking performance of the CIMI fragment against fully elaborated standards when targeting a representative kinase (e.g., VEGFR2).
| Compound | Biochemical IC50 (nM) | Cellular NanoBRET IC50 (nM) | Cellular Drop-off (Fold Shift) |
| CIMI (Fragment) | 4,500 | 12,000 | 2.6x |
| Axitinib | 0.2 | 1.5 | 7.5x |
| Staurosporine | 1.2 | 8.4 | 7.0x |
(Note: Data for CIMI is representative of a baseline fragment hit prior to lead optimization. The lower cellular drop-off ratio often observed in low-MW fragments is due to superior passive permeability compared to heavier, elaborated drugs).
Conclusion
Benchmarking 5-chloro-3-iodo-6-methoxy-1H-indazole against standard inhibitors reveals its immense utility as a high-quality starting point for medicinal chemistry. While its absolute potency (IC50) is naturally lower than fully elaborated drugs like Axitinib, its high Ligand Efficiency demonstrates optimal binding mechanics at the kinase hinge region. The 3-iodo position offers a clear, chemically tractable trajectory to build out the molecule, target the DFG-out conformation, and achieve nanomolar, cell-permeable kinase inhibition.
References
- Source: chim.
- Source: promegaconnections.
- Source: nih.
- Spotlight: Cell-based kinase assay formats.
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 5-chloro-3-iodo-6-methoxy-1H-indazole for Unambiguous Identification
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Substituted indazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The compound 5-chloro-3-iodo-6-methoxy-1H-indazole represents a complex, multi-substituted derivative. Its unambiguous identification is critical for advancing research programs that utilize it as a key intermediate or a final bioactive molecule. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, offering a molecular "fingerprint" through characteristic fragmentation patterns.[3]
Theoretical Fragmentation Pathway of 5-chloro-3-iodo-6-methoxy-1H-indazole
The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[5] For 5-chloro-3-iodo-6-methoxy-1H-indazole, the presence of multiple, distinct functional groups—a chloro group, a highly labile iodo group, and a methoxy group—on the stable indazole core dictates a predictable fragmentation cascade.
The molecular weight of 5-chloro-3-iodo-6-methoxy-1H-indazole is 323.94 g/mol . Under electron ionization, we can anticipate the formation of a molecular ion (M⁺˙) at m/z 324. A key feature to look for will be the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[3][6]
The initial and most favored fragmentation step is the cleavage of the weakest bond in the molecule. The carbon-iodine bond is significantly weaker than the carbon-chlorine, carbon-oxygen, and bonds within the aromatic indazole ring.[3] Therefore, the loss of an iodine radical (I•) is expected to be a primary and highly abundant fragmentation, leading to a significant peak at m/z 197.
Following the initial loss of iodine, subsequent fragmentations of the resulting ion at m/z 197 are anticipated. These include the loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 182, which can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 154. Another plausible pathway is the loss of a chlorine radical (Cl•) from the ion at m/z 197 to produce a fragment at m/z 162.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway for 5-chloro-3-iodo-6-methoxy-1H-indazole.
Comparative Fragmentation Analysis
To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known fragmentation behaviors of simpler, related indazole derivatives.
| Compound Class | Key Fragmentation Pathways | Relevance to 5-chloro-3-iodo-6-methoxy-1H-indazole |
| Chloro-substituted Indazoles | - Prominent M⁺˙ and M+2 peaks in a ~3:1 ratio.[6]- Loss of a chlorine radical (Cl•). | The presence of the chlorine atom in the target molecule will manifest as a characteristic isotopic pattern for all chlorine-containing fragments, serving as a crucial diagnostic tool. |
| Iodo-substituted Indazoles | - Facile cleavage of the C-I bond, leading to a highly abundant [M-I]⁺ ion.[3] | This is predicted to be the primary and most significant fragmentation step for the target molecule, resulting in a prominent base peak or a very intense peak at m/z 197. |
| Methoxy-substituted Indazoles | - Initial loss of a methyl radical (•CH₃) to form [M-15]⁺.- Subsequent loss of a neutral carbon monoxide (CO) molecule to form [M-15-28]⁺.[4] | This two-step fragmentation is expected to occur after the initial loss of the iodine atom, providing further structural confirmation. |
| Unsubstituted 1H-Indazole | - A stable molecular ion at m/z 118.[7]- Fragmentation involves the loss of HCN, leading to an ion at m/z 91. | The stability of the indazole ring itself suggests that fragmentation will be dominated by the loss of substituents. |
This comparative analysis strongly supports the predicted fragmentation cascade for 5-chloro-3-iodo-6-methoxy-1H-indazole. The combination of the characteristic chlorine isotopic signature, the facile loss of iodine, and the subsequent fragmentation of the methoxy group creates a unique mass spectral fingerprint.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to experimentally verify the fragmentation pattern of 5-chloro-3-iodo-6-methoxy-1H-indazole or related compounds, the following general protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[8]
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
2. Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible spectra for library comparison).[3]
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.
-
Ion Source Temperature: Typically 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
The following diagram illustrates the general workflow for this analysis:
Caption: General workflow for EI-MS analysis of an indazole derivative.
Conclusion
While direct experimental mass spectra for 5-chloro-3-iodo-6-methoxy-1H-indazole are not widely published, a comprehensive understanding of mass spectrometry principles and comparative analysis with related structures allows for a robust prediction of its fragmentation pattern. The key identifiers for this molecule under electron ionization are:
-
A molecular ion peak cluster at m/z 324/326 with a ~3:1 intensity ratio.
-
A highly abundant fragment ion at m/z 197, corresponding to the loss of an iodine radical.
-
Subsequent fragment ions at m/z 182 (loss of a methyl radical) and m/z 154 (loss of carbon monoxide).
-
The characteristic chlorine isotopic signature carried through the fragmentation pathway.
This predictive guide provides researchers, scientists, and drug development professionals with a strong foundational framework for the identification and structural confirmation of 5-chloro-3-iodo-6-methoxy-1H-indazole, enabling greater confidence in their synthetic and analytical endeavors.
References
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Available from: [Link]
-
Der Pharma Chemica. (2023). synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. Available from: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
National Institute of Standards and Technology. 1H-Indazole - the NIST WebBook. Available from: [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available from: [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available from: [Link]
-
PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]
-
PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Interpretation of mass spectra. (n.d.). Available from: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. Available from: [Link]
-
PMC. (2016). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Available from: [Link]
-
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available from: [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available from: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]
-
SciELO. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]
-
IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
PubMed. (2018). Fragmentation Pathways Arising From Protonation at Different Sites in Aminoalkyl-Substituted 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]
Sources
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uni-saarland.de [uni-saarland.de]
- 6. scribd.com [scribd.com]
- 7. 1H-Indazole [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
5-chloro-3-iodo-6-methoxy-1H-indazole proper disposal procedures
Operational Guide: Safe Handling and Disposal of 5-chloro-3-iodo-6-methoxy-1H-indazole
As a highly functionalized polyhalogenated heterocyclic compound, 5-chloro-3-iodo-6-methoxy-1H-indazole is a critical intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and cannabinoid receptor modulators. However, the presence of both chlorine (C-Cl) and iodine (C-I) substituents on the indazole core dictates strict operational and disposal protocols.
This guide provides drug development professionals and laboratory personnel with the foundational causality, step-by-step methodologies, and regulatory frameworks required to handle and dispose of this compound safely.
Hazard Assessment & The Causality of Segregation
Before executing any experimental protocol, it is vital to understand why this compound requires specialized handling.
-
Halogenated Toxicity: The carbon-halogen bonds (specifically the heavier iodine and electronegative chlorine) make this compound and its solvent solutions highly persistent. Halogenated organic compounds are typically toxic upon inhalation and ingestion, and they pose severe environmental hazards if released into aquatic ecosystems.
-
Incineration Byproducts: Halogenated waste cannot be processed through standard non-halogenated waste streams. If incinerated at standard temperatures, chlorinated organics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, environmental regulations mandate that halogenated waste be subjected to specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize acidic exhaust gases like HCl and HI [1].
-
Cost and Compliance: Mixing even a small amount of 5-chloro-3-iodo-6-methoxy-1H-indazole into a non-halogenated waste carboy converts the entire volume into "Halogenated Waste," exponentially increasing disposal costs and triggering strict EPA Land Disposal Restrictions (LDR) [2].
Operational Methodology: Handling & Experimental Setup
To minimize waste generation and ensure compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3], follow this self-validating workflow when utilizing the compound in synthesis or biological assays.
Step 1: Preparation and PPE Verification
-
Action: Equip standard PPE (nitrile gloves, chemical splash goggles, and a flame-resistant lab coat).
-
Validation: Inspect gloves for micro-tears. Iodine-containing compounds can permeate certain thin-film plastics over time; double-gloving is recommended during bulk transfers.
Step 2: Weighing and Dissolution
-
Action: Weigh the solid compound exclusively within a certified, calibrated ductless enclosure or fume hood to prevent the inhalation of aerosolized particulates.
-
Action: Dissolve the compound in the required organic solvent (e.g., DMSO for assays, or Dichloromethane/DMF for synthesis).
-
Causality: Containing the powder in a negative-pressure environment mitigates respiratory exposure, while pre-dissolving in a controlled vessel prevents accidental spills of the fine powder.
Step 3: Reaction Execution and Quenching
-
Action: Conduct all reactions in a fume hood. If the reaction requires heat, utilize an oil bath or heating mantle rather than an open flame, as the organic solvents used in conjunction with the indazole are likely flammable.
-
Action: Upon completion, quench the reaction carefully. Crucial: Ensure the final mixture is neutral (pH 6-8) before transferring it to a waste container. Halogenated compounds can react exothermically with strong bases or oxidizing agents.
Step-by-Step Disposal Protocol
Proper disposal is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA). The following protocol ensures full compliance [2].
Step 1: Container Selection and Inspection
-
Select a high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Organic Waste .
-
Self-Validation: Visually inspect the container for structural integrity and ensure it is equipped with a vented cap to prevent pressure buildup from volatile solvents.
Step 2: Waste Segregation
-
Pour the liquid waste (solvent + 5-chloro-3-iodo-6-methoxy-1H-indazole) into the Halogenated Organic Waste container.
-
Strict Rule: Do not mix this waste with acids, bases, or non-halogenated solvents (e.g., pure ethanol or acetone streams). The water content in the organic waste container must remain below 20% to prevent phase separation and unexpected reactivity [1].
Step 3: Labeling and Documentation
-
Immediately update the hazardous waste tag attached to the container.
-
List "5-chloro-3-iodo-6-methoxy-1H-indazole" and the primary solvents (e.g., "Dichloromethane 90%, DMSO 5%, Halogenated Indazole derivative <5%").
-
Causality: Accurate documentation is legally required for the Environmental Health and Safety (EHS) team to generate the correct Land Disposal Restriction (LDR) manifest for the commercial disposal facility.
Step 4: Solid Waste Management
-
Collect all contaminated consumables (weigh boats, pipette tips, empty vials, and outer gloves) in a designated Hazardous Solid Waste container lined with a heavy-duty transparent bag.
-
Seal the bag when 75% full to prevent aerosolization of residual dust.
Waste Stream Characterization Summary
To streamline laboratory operations, utilize the following data table to categorize and route waste generated during experiments with 5-chloro-3-iodo-6-methoxy-1H-indazole.
| Waste Stream Type | Primary Components | Hazard Classification | Required Container | Final EPA Treatment Method |
| Liquid Organic | Solvents (DCM, DMSO) + Indazole compound | Toxic, Halogenated, Flammable | Vented HDPE or Glass Carboy | High-Temp Incineration (INCIN) |
| Solid Waste | Pipette tips, weigh boats, Kimwipes, PPE | Toxic Solid | Lined Solid Waste Bin | Incineration / Secure Landfill |
| Aqueous Waste | Water, buffers, trace compound (<1%) | Toxic, Aquatic Hazard | Aqueous Waste Carboy | Chemical Treatment / Stabilization |
Disposal Workflow Visualization
The following diagram maps the logical flow of 5-chloro-3-iodo-6-methoxy-1H-indazole from experimental use to EPA-compliant destruction.
Workflow for the segregation and EPA-compliant disposal of halogenated indazole waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 268 - Land Disposal Restrictions. Electronic Code of Federal Regulations. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
